![molecular formula C12H15N B1450703 N-Benzylbicyclo[1.1.1]pentan-1-amine CAS No. 2187435-42-1](/img/structure/B1450703.png)

N-Benzylbicyclo[1.1.1]pentan-1-amine

Descripción general

Descripción

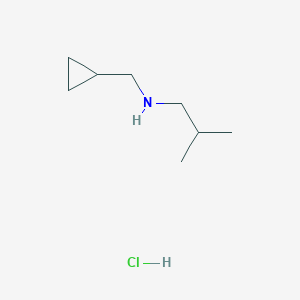

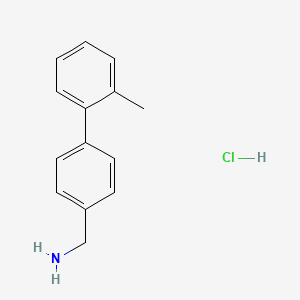

N-Benzylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the CAS Number: 2187435-42-1 . It has a molecular weight of 173.26 . It is a solid substance that should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2 .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies

Hughes et al. (2019) introduced a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, offering a pathway to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This technique simplifies the creation of important building blocks, underlining the compound's versatility in drug synthesis and discovery (Hughes et al., 2019).

Goh et al. (2014) developed an alternative route to bicyclo[1.1.1]pentan-1-amine, showcasing the compound's synthetic accessibility and the potential for large-scale production. This method's flexibility and scalability highlight its significance in medicinal chemistry (Goh et al., 2014).

Bioisosteric Applications

Zhao et al. (2021) conducted an in-depth analysis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, revealing their potential to mimic ortho/meta-substituted arenes. This work aids drug discovery efforts by providing a versatile platform for creating bioisosteres, potentially improving medicinal properties (Zhao et al., 2021).

Expanding Chemical Space

Harmata et al. (2021) reported a photochemical method to convert bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation broadens the scope of accessible complex, sp3-rich primary amine building blocks for medicinal chemistry (Harmata et al., 2021).

Corrosion Inhibition

Negm et al. (2012) explored the inhibitory action of novel diquaternary Schiff dibases, including derivatives of N-Benzylbicyclo[1.1.1]pentan-1-amine, on carbon steel dissolution. These compounds showed good inhibitory performance, opening avenues for their application beyond pharmaceuticals (Negm et al., 2012).

Safety and Hazards

The safety information for N-Benzylbicyclo[1.1.1]pentan-1-amine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, and H319 . The precautionary statements are P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Propiedades

IUPAC Name |

N-benzylbicyclo[1.1.1]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQMBOOEZJOPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)